Tris(tridecyl) borate

Catalog No.
S14336080
CAS No.
59720-00-2
M.F
C39H81BO3
M. Wt
608.9 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Tris(tridecyl) borate

CAS Number

59720-00-2

Product Name

Tris(tridecyl) borate

IUPAC Name

tritridecyl borate

Molecular Formula

C39H81BO3

Molecular Weight

608.9 g/mol

InChI

InChI=1S/C39H81BO3/c1-4-7-10-13-16-19-22-25-28-31-34-37-41-40(42-38-35-32-29-26-23-20-17-14-11-8-5-2)43-39-36-33-30-27-24-21-18-15-12-9-6-3/h4-39H2,1-3H3

InChI Key

VDIBRAAMAUQZOL-UHFFFAOYSA-N

Canonical SMILES

B(OCCCCCCCCCCCCC)(OCCCCCCCCCCCCC)OCCCCCCCCCCCCC

Tris(tridecyl) borate is an organoboron compound with the chemical formula B(O-C13H27)3. This compound is a triester of boric acid and tridecyl alcohol, characterized by its high molecular weight and unique properties derived from the long-chain alkyl groups. It is typically a colorless to pale yellow liquid and is known for its hydrophobic nature, making it suitable for various applications in industrial and chemical processes.

Typical of borate esters, including hydrolysis under acidic or basic conditions, leading to the formation of boric acid and tridecyl alcohol. The general hydrolysis reaction can be represented as follows:

B(OC13H27)3+3H2OB(OH)3+3C13H27OHB(O-C_{13}H_{27})_3+3H_2O\rightarrow B(OH)_3+3C_{13}H_{27}OH

Additionally, this compound can react with nucleophiles due to the electrophilic nature of the boron atom, facilitating various organic synthesis reactions.

Tris(tridecyl) borate is synthesized primarily through the esterification reaction between boric acid and tridecyl alcohol. This process typically involves heating the reactants in the presence of a catalyst, such as sulfuric acid, under reflux conditions to ensure complete conversion. The reaction can be summarized as follows:

B(OH)3+3C13H27OHH2SO4B(OC13H27)3+3H2OB(OH)_3+3C_{13}H_{27}OH\xrightarrow{\text{H}_2\text{SO}_4}B(O-C_{13}H_{27})_3+3H_2O

In industrial settings, the synthesis is scaled up using controlled temperature and pressure conditions to optimize yield and purity. The product is then purified through distillation or other separation techniques to remove unreacted materials and by-products .

Tris(tridecyl) borate has various applications due to its properties as a plasticizer, lubricant additive, and surfactant. It is commonly used in:

  • Plastic industry: As a plasticizer to enhance flexibility and durability.
  • Lubricants: To improve performance in high-temperature applications.
  • Chemical synthesis: As a reagent in organic reactions involving nucleophiles.
  • Coatings: In formulations for paints and varnishes for improved adhesion and durability.

While specific studies on the interactions of tris(tridecyl) borate are scarce, it is known that organoboron compounds can interact with various biological molecules, potentially affecting their function. Studies on related compounds suggest that these interactions may influence enzyme activity or cellular signaling pathways. Further research would be necessary to elucidate the specific interactions of tris(tridecyl) borate with biological systems.

Tris(tridecyl) borate shares similarities with other organoboron compounds but stands out due to its unique long-chain alkyl groups. Here are some comparable compounds:

Compound NameFormulaKey Characteristics
Tris(2,2,2-trifluoroethyl) borateB(O-CF3CH2)3Strong Lewis acid; used in organic synthesis
Triethyl borateB(O-C2H5)3Commonly used as a solvent and reagent
Tris(trimethylsilyl) borateB(OSi(CH3)3)3Used as an electrolyte additive

Uniqueness of Tris(tridecyl) Borate: The long tridecyl chains provide enhanced hydrophobic properties compared to shorter alkyl chain esters, making it particularly useful in applications requiring low water solubility and high thermal stability.

Hydrogen Bond Acceptor Count

3

Exact Mass

608.6278766 g/mol

Monoisotopic Mass

608.6278766 g/mol

Heavy Atom Count

43

Dates

Last modified: 08-10-2024

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